Bis(diethyldithiocarbamato)copper

描述

Chemical Identity and Classification

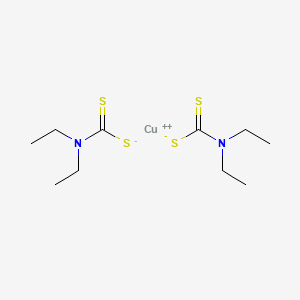

Cupric diethyldithiocarbamate, systematically known as copper bis(diethylcarbamodithioate), represents a coordination complex characterized by specific chemical identifiers and classification parameters. The compound bears the molecular formula C10H20CuN2S4 with a molecular weight of 360.09 grams per mole. Multiple Chemical Abstracts Service registry numbers identify this compound, including 13681-87-3 and 4567-99-1, reflecting different aspects of its chemical identity.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as copper N,N-diethylcarbamodithioate, emphasizing its coordination structure. Alternative nomenclature systems classify it as carbamic acid diethyldithio copper salt or bis(N,N-diethyldithiocarbamate)copper complex. The compound belongs to the broader class of metal dithiocarbamates, which are characterized by their sulfur-containing ligand systems and metal coordination capabilities.

The compound exhibits distinctive physical characteristics, appearing as deep yellowish-red to black crystalline material with a melting point range of 196-201°C. These properties reflect the coordination environment around the copper center and the extended conjugation within the dithiocarbamate ligand system.

Historical Development and Discovery

The historical development of cupric diethyldithiocarbamate emerges from broader research into dithiocarbamate chemistry and metal coordination compounds. Sodium diethyldithiocarbamate, the precursor ligand system, was discovered serendipitously 35 years prior to recent documentation for the specific treatment of nickel carbonyl poisoning. This discovery established the foundation for subsequent development of metal-dithiocarbamate complexes, including the copper variant.

The therapeutic applications of dithiocarbamate compounds expanded beyond their initial discovery, with reported efficacy for various metal poisonings including nickel, cadmium, thallium, copper, and mercury. These applications demonstrated the chelating properties of dithiocarbamate ligands and their ability to form stable complexes with transition metals. The development of cupric diethyldithiocarbamate specifically emerged from understanding these metal-binding properties and the unique characteristics imparted by copper coordination.

Research into metal dithiocarbamate complexes revealed their potential applications in multiple fields, including their role as accelerators in rubber vulcanization processes and their emergence as research compounds in biological systems. The systematic study of these compounds led to improved synthetic methods and characterization techniques, enabling more detailed understanding of their chemical behavior and properties.

Relationship to Disulfiram Metabolism

Cupric diethyldithiocarbamate demonstrates a critical relationship to disulfiram metabolism, serving as a key metabolite formed through biotransformation processes. Disulfiram undergoes extensive metabolism in vivo, rapidly biotransforming into metabolic products that are responsible for its clinical effects. The formation of diethyldithiocarbamate occurs as an intermediate step, which subsequently complexes with available copper ions to form cupric diethyldithiocarbamate.

The metabolic pathway involves the reduction of disulfiram to diethyldithiocarbamate, which then has three possible metabolic fates: spontaneous degradation in acidic environments, formation of glucuronide conjugates, and formation of methyl esters through enzymatic methylation. The formation of the copper complex represents an additional pathway that occurs when copper ions are present in sufficient concentrations.

Studies have demonstrated that the cytotoxic effects of disulfiram are maximal when administered with equimolar copper, indicating the importance of copper availability for complex formation. The resulting cupric diethyldithiocarbamate complex exhibits significantly enhanced biological activity compared to the parent disulfiram compound. This copper-dependent enhancement occurs through the formation of the stable coordination complex, which demonstrates improved cellular penetration and target specificity.

The metabolic formation of cupric diethyldithiocarbamate has been documented through analytical studies using high-performance liquid chromatography, which confirmed the presence of the complex in both cellular extracts and culture media following disulfiram treatment in the presence of copper. These findings established the direct relationship between disulfiram administration and cupric diethyldithiocarbamate formation in biological systems.

Structural Characteristics and Coordination Chemistry

The structural characteristics of cupric diethyldithiocarbamate reveal a complex coordination environment characterized by distinctive geometric arrangements and bonding patterns. X-ray crystallographic studies have determined that the compound exists in dimeric forms, designated as [Cu(diethyldithiocarbamate)2]2, where individual copper centers are connected through bridging sulfur atoms. The coordination sphere around each copper ion adopts a distorted square-pyramidal geometry, with four sulfur atoms occupying the basal positions and one sulfur atom in the axial position.

Detailed structural analysis reveals that the axial copper-sulfur bond distances measure 2.7 and 2.8 Ångströms for different dimeric forms, which are significantly longer than the equatorial copper-sulfur bond distances of approximately 2.3 Ångströms. This disparity in bond lengths reflects the Jahn-Teller distortion typical of copper coordination complexes and influences the overall stability and reactivity of the compound.

The bridging network involves sulfur atoms that simultaneously occupy equatorial coordination sites on one copper center and apical sites on the adjacent copper center. Bond angles within the coordination sphere, such as the sulfur-copper-sulfur angles of approximately 76 degrees, demonstrate the constrained geometry imposed by the chelating dithiocarbamate ligands. The bridging arrangement creates a strictly planar network due to inversion symmetry within the dimeric structure.

Infrared spectroscopic analysis provides additional structural information, with characteristic bands appearing in the range of 1480-1510 cm⁻¹ attributed to carbon-nitrogen stretching vibrations, indicating partial double bond character within the dithiocarbamate ligand system. Bands in the 940-1050 cm⁻¹ range correspond to additional vibrational modes characteristic of the metal-ligand coordination environment.

属性

IUPAC Name |

copper;N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11NS2.Cu/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBCYCYCTJQCCK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20CuN2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13681-87-3, 4567-99-1 | |

| Record name | Bis(diethyldithiocarbamato)copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13681-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, diethyldithio-, copper (II) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004567991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

准备方法

Wet Alkali Method

The conventional wet alkali approach involves two stages:

-

Ligand Synthesis : Diethylamine reacts with carbon disulfide in sodium hydroxide solution to form NaDDC:

-

Copper Complexation : NaDDC is combined with copper salts (e.g., CuSO₄, Cu(NO₃)₂) under alkaline conditions.

A representative protocol uses 2.0 M NaOH, 70–100°C, and a 2:1 molar ratio of NaDDC to Cu²⁺. This method typically achieves 95–97% purity but requires costly industrial-grade copper precursors.

Solvent Method

This one-pot synthesis dissolves diethylamine, CS₂, and copper precursors (e.g., CuO) in organic solvents like ethanol or acetone. Benefits include shorter reaction times (≤4 hours) and easier solvent recovery via distillation. However, residual solvents in the product (<0.5%) may limit pharmaceutical applications.

Innovative Preparation Techniques

Acidic Copper Waste Recycling

A breakthrough method described in CN114773244A converts acidic copper-containing etching waste (1–200 g/L Cu²⁺, ≤100 g/L HCl) into high-purity Cu(DDC)₂.

Procedure :

-

Base Adjustment : Dilute waste is treated with NaOH (2.0 M) to pH 7–10.8.

-

Ligand Addition : NaDDC and polyethylene glycol (PEG-4000, 0.1–0.3 wt%) are dissolved at 70–100°C.

-

Precipitation : Copper ions react with NaDDC over 15–60 minutes, followed by filtration and drying (105–110°C).

Performance :

| Parameter | Value |

|---|---|

| Cu Recovery | ≥99.99% |

| Product Purity | ≥98.0% |

| Particle Size | <75 µm (200 mesh) |

Deviations from optimal conditions reduce purity. For example, pH <7 or >10.8 decreases purity to 96.1–96.8%.

Liposomal Encapsulation

For pharmaceutical applications, Cu(DDC)₂ has been synthesized within liposomes using copper gluconate or sulfate (300 mM) in a lipid film rehydration process. This method enables controlled drug delivery but requires specialized equipment for freeze-thaw cycling and extrusion through 0.1 µm filters.

Comparative Analysis of Synthesis Routes

Table 1: Method Comparison

| Method | Yield | Purity | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Wet Alkali | 85–90% | 95–97% | High | Industrial |

| Solvent | 88–92% | 93–96% | Moderate | Lab-Scale |

| Waste Recycling | 99% | ≥98% | Low | Industrial |

| Liposomal | 75–80% | 99.5% | Very High | Niche |

The waste recycling method outperforms others in cost and sustainability, utilizing copper from etching byproducts instead of virgin materials. PEG additives enhance particle dispersion, achieving 99.4% pass-through on 200-mesh screens.

Industrial-Scale Production Considerations

Large-scale manufacturing requires:

-

pH Control : Automated systems maintain pH 7–10.8 using 2.0 M NaOH/HCl.

-

Temperature Management : Jacketed reactors regulate temperatures at 85±5°C.

-

Waste Integration : Each ton of etching waste yields ~320 kg of Cu(DDC)₂, reducing raw material costs by 40–60%.

Quality Control Protocols

Key Tests :

-

XRD Analysis : Verifies crystalline structure against PDF 44-1765.

-

Chloride Residue : Washing until filtrate shows no AgNO₃ precipitation.

Environmental and Economic Implications

The waste-derived method reduces hazardous etching waste disposal by 90% and cuts CO₂ emissions by 1.2 tons per ton of product. In contrast, traditional methods generate 0.8 tons of sodium sulfate byproducts per batch .

化学反应分析

Redox and Disproportionation Reactions

Cu(DDC)₂ undergoes redox transformations under specific conditions:

-

Disproportionation : Heating or solar irradiation induces decomposition:

-

Photoreactivity : Displays photoconductivity (470 nm peak) due to charge transfer between Cu(II) and coordinated ligands .

Ligand Substitution and Adduct Formation

Phosphines and fullerenes interact with Cu(DDC)₂:

-

Phosphine adducts : PR₃ ligands bind to the Cu(I) clusters formed during disproportionation :

-

Fullerene clathrates : Forms host-guest complexes with C₆₀/C₇₀ via π–π interactions. Portal size (~6.5 Å) restricts entry to monomers or dimers .

Acid/Base Reactivity

-

pH-dependent stability : Decomposes in acidic media (pH < 7) to release H₂S and Cu²⁺ .

-

Alkaline conditions : Stable up to pH 10.8, critical for nanoparticle synthesis .

Thermal Decomposition Pathways

Controlled heating yields copper sulfides:

| Temperature Range | Products | Application Relevance | Source |

|---|---|---|---|

| 196–201°C | Melting (no decomposition) | Material processing | |

| >250°C | Cu₂S, Cu₇S₄ | Semiconductor fabrication |

Biological Reactivity

While not strictly chemical reactions, Cu(DDC)₂ interacts with biomolecules:

-

Proteasome inhibition : Binds NPL4/p97, inducing proteotoxic stress (IC₅₀: 10–50 nM in cancer cells) .

-

ROS generation : Mediates oxidative DNA damage via Fenton-like reactions .

Solubility and Complexation Strategies

| Strategy | Outcome | Source |

|---|---|---|

| Cyclodextrin inclusion complexes | 10x solubility increase in water | |

| PEG-stabilized nanoparticles | Enhanced tumor targeting efficiency |

Key Research Findings:

-

Clathrate Formation : Cu(DDC)₂ encapsulates C₆₀, enabling charge-transfer applications in photovoltaics .

-

Cluster Chemistry : Disproportionation yields catalytically active Cu₇/Cu₂₈ clusters for alkyne coupling .

-

pH-Sensitive Release : Acidic tumor microenvironments trigger Cu²⁺ release, enhancing cytotoxicity .

科学研究应用

Cancer Therapy

Cupric diethyldithiocarbamate has shown significant promise as an anticancer agent. Its mechanisms of action and effectiveness have been studied extensively:

- Mechanism of Action : Cu(DDC)₂ acts by forming complexes with copper ions, which can induce apoptosis in cancer cells. It has been found to inhibit the proliferation of various cancer cell lines, including glioblastoma and triple-negative breast cancer cells .

- Nanoparticle Formulation : To address the poor solubility of Cu(DDC)₂, researchers have developed nanoparticle formulations that enhance its delivery and efficacy against drug-resistant cancers. These nanoparticles can evade P-glycoprotein-mediated drug efflux, making them effective even in resistant cancer types .

-

Case Studies :

- A study demonstrated that Cu(DDC)₂ nanoparticles effectively reduced tumor size in xenograft models of breast cancer, showcasing their potential for clinical application .

- Another research highlighted the use of cyclodextrin-Cu(DDC)₂ complexes, which exhibited strong anticancer effects against chemoresistant cell lines, suggesting a viable delivery system for chemotherapy .

Antimicrobial Activities

Cupric diethyldithiocarbamate has also been explored for its antimicrobial properties:

- Antifungal and Antibacterial Properties : The compound has demonstrated efficacy against various pathogens, including fungi responsible for plant diseases and bacteria involved in human infections. Its ability to disrupt microbial cell membranes makes it a candidate for agricultural fungicides as well as potential therapeutic agents against resistant bacterial strains .

- Case Studies :

Agricultural Applications

Cupric diethyldithiocarbamate finds utility in agriculture primarily as a fungicide:

- Fungicide Properties : The compound is effective against a range of fungal pathogens that affect crops. Its application helps in managing diseases such as downy mildew and powdery mildew, contributing to increased crop yields and quality .

- Environmental Impact : The use of Cu(DDC)₂ as a biopesticide is being researched due to its lower toxicity compared to traditional chemical fungicides, making it a more environmentally friendly option .

Industrial Applications

Beyond its biological applications, cupric diethyldithiocarbamate is utilized in various industrial processes:

- Vulcanization Accelerator : In the rubber industry, Cu(DDC)₂ serves as an accelerator in the vulcanization process, enhancing the durability and elasticity of rubber products .

- Heavy Metal Remediation : The chelating properties of dithiocarbamates allow them to bind heavy metals in contaminated environments, thus playing a role in environmental remediation efforts .

Summary Table of Applications

作用机制

该化合物主要通过其螯合金属离子的能力发挥作用。在生物系统中,它与铜离子形成复合物,这可以抑制蛋白酶体,蛋白酶体是一种参与降解不需要或受损蛋白质的蛋白质复合物。 这种抑制作用会导致癌细胞中积累有毒蛋白质,从而发挥抗癌作用 .

相似化合物的比较

Comparison with Similar Compounds

Zinc Diethyldithiocarbamate (Zn(DDC)₂)

- Structure and Activity : Zn(DDC)₂ shares the same dithiocarbamate ligand but exhibits weaker proteasome inhibition compared to Cu(DDC)₂. Its moderate activity is leveraged in antimicrobial studies and cyclodextrin-based formulations to enhance solubility .

- Applications: Primarily used in research for its lower cytotoxicity, making it suitable for non-cancer therapeutic applications such as antioxidant delivery .

Nickel Diethyldithiocarbamate (Ni(DDC)₂)

- Activity Profile : Ni(DDC)₂ shows the lowest proteasome inhibition efficacy among Cu, Zn, and Ni complexes, limiting its therapeutic utility .

- Research Use : Studied for structural insights into metal-DDC interactions, particularly in enzyme inhibition models .

Disulfiram and Diethyldithiocarbamate (DDC Ligand)

- Mechanistic Differences : Disulfiram (a DDC dimer) is a potent aldehyde dehydrogenase (ALDH) inhibitor, while DDC itself requires oxidation to disulfiram in vivo for activity. Cu(DDC)₂, however, exerts effects independently via proteasome inhibition and copper-dependent cytotoxicity .

- Therapeutic Scope : Disulfiram is used clinically for alcoholism, whereas Cu(DDC)₂ is explored in oncology due to its metal-enhanced bioactivity .

Other Metal-Dithiocarbamate Complexes

- Silver and Mercury Dithiocarbamates: These exhibit strong enzyme inhibition (e.g., phenol hydroxylase) but are toxic, limiting biomedical use .

- Iron Dithiocarbamates : Less studied; ferrous sulfate shows minimal inhibitory effects in enzymatic assays compared to Cu(DDC)₂ .

Comparative Analysis Table

Key Research Findings

生物活性

Cupric diethyldithiocarbamate (Cu(edtc)₂) is a coordination complex formed between copper ions and diethyldithiocarbamic acid. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of Cu(edtc)₂, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Antioxidant Activity : Cu(edtc)₂ activates the Nrf2 transcription factor, which regulates the expression of antioxidant enzymes. This activation leads to increased cellular defense against oxidative stress by upregulating proteins such as heme oxygenase-1 and NAD(P)H quinone oxidoreductase 1 .

- Antimicrobial Properties : The combination of diethyldithiocarbamate and copper ions has shown significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, particularly in biofilm forms. The DDC-Cu²⁺ complex demonstrated over 80% biofilm killing efficacy while maintaining low cytotoxicity to human fibroblasts .

- Anticancer Effects : Cu(edtc)₂ exhibits potent anticancer properties across various cancer cell lines. It induces cell death through the generation of reactive oxygen species (ROS) and inhibits cancer cell proliferation by modulating key metabolic pathways . For instance, in colorectal cancer cells, Cu(edtc)₂ was shown to inhibit cell viability and induce apoptosis via the ALDH1A3/PKM2 axis .

Antimicrobial Activity

A study investigated the efficacy of DDC-Cu²⁺ against biofilms formed by antibiotic-resistant bacteria. The results indicated that:

- In vitro : DDC-Cu²⁺ achieved over 80% reduction in biofilm viability.

- In vivo : In Galleria mellonella larvae models, treated groups exhibited 87% survival compared to 47% in untreated controls, demonstrating significant therapeutic potential .

Anticancer Activity

Cu(edtc)₂ has been tested against various cancer types:

- Colorectal Cancer : Cu(edtc)₂ inhibited cell growth and induced apoptosis in colorectal cancer cell lines with IC50 values lower than those observed in normal cells, suggesting selective toxicity towards tumor cells .

- Breast and Lung Cancer : Similar effects were noted in breast and lung cancer models, where Cu(edtc)₂ disrupted cancer stem cell viability and reversed chemoresistance .

Case Studies

常见问题

Q. What are the established methods for synthesizing Cu(DDC)₂, and how is its purity validated experimentally?

Cu(DDC)₂ is synthesized by reacting sodium diethyldithiocarbamate (NaDDC) with cupric ions (Cu²⁺) under controlled pH (e.g., neutral to slightly acidic conditions). Key steps include:

- Maintaining a 2:1 molar ratio of NaDDC to Cu²⁺ to ensure stoichiometric binding .

- Purification via recrystallization or column chromatography to remove unreacted precursors.

- Characterization using UV-Vis spectroscopy (absorption peaks at ~450 nm for Cu(DDC)₂ complexes) and elemental analysis (C, H, N, S, Cu content) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing Cu(DDC)₂’s coordination geometry and stability?

- THz spectroscopy : Identifies low-energy vibrational modes critical for understanding spin-lattice relaxation in coordination complexes .

- Magnetization dynamics : Measures magnetic anisotropy and relaxation times in solid-state vs. frozen solutions, revealing solvent effects on molecular geometry .

- X-ray crystallography : Resolves crystal structure and metal-ligand bond distances (e.g., Cu–S bond lengths ~2.3–2.4 Å) .

Q. How does Cu(DDC)₂ function as an inhibitor in cytochrome P450 2E1 (CYP2E1) studies?

Cu(DDC)₂ (via its DDC⁻ ligand) acts as a mechanism-based inhibitor of CYP2E1 by:

- Chelating the heme iron or active-site residues, disrupting substrate binding .

- Experimental validation: Measure inhibition kinetics using liver microsomes or reconstituted enzyme systems, with chlorzoxazone 6-hydroxylation as a CYP2E1 activity marker .

Advanced Research Questions

Q. How can researchers resolve contradictions in Cu(DDC)₂’s catalytic effects across different enzymatic systems?

Contradictions arise due to variable metal-ligand interactions and redox conditions. Strategies include:

- Comparative inhibition assays : Test Cu(DDC)₂ against isoforms like CYP3A4 to confirm selectivity for CYP2E1 .

- Metal substitution studies : Replace Cu²⁺ with Zn²⁺ or Fe³⁺ to isolate ligand-specific vs. metal-specific effects .

- pH-dependent activity profiling : Adjust buffer pH (4–9) to assess stability of Cu(DDC)₂-enzyme adducts .

Q. What experimental designs are optimal for studying Cu(DDC)₂’s molecular interactions in biological vs. non-biological matrices?

- Frozen solution vs. solid-state studies : Compare spin relaxation times (e.g., via AC magnetometry) to differentiate solvent-mediated vs. crystal lattice effects .

- Competitive binding assays : Use fluorescent probes (e.g., Zincon) to quantify Cu(DDC)₂’s affinity for metal ions (e.g., Cu²⁺, Zn²⁺) in simulated physiological fluids .

Q. How can computational modeling enhance understanding of Cu(DDC)₂’s electronic structure and reactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity and ligand substitution kinetics .

- Molecular Dynamics (MD) : Simulate Cu(DDC)₂’s interaction with lipid bilayers or protein active sites to guide drug delivery applications .

Key Recommendations for Future Studies

- Contradiction analysis : Replicate studies across multiple labs using standardized protocols (e.g., F1000Research’s transparent peer review ).

- Data reporting : Adhere to Beilstein Journal guidelines for experimental reproducibility (e.g., detailed synthesis protocols, raw data in supplementary files) .

- Interdisciplinary approaches : Combine THz spectroscopy (spin dynamics) with enzyme assays to link physical properties to biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。